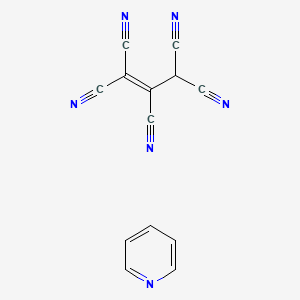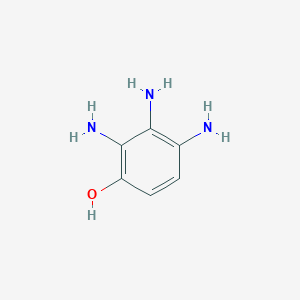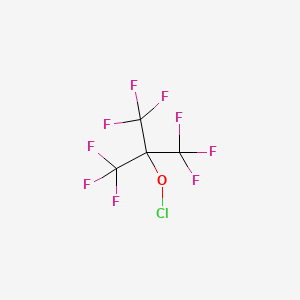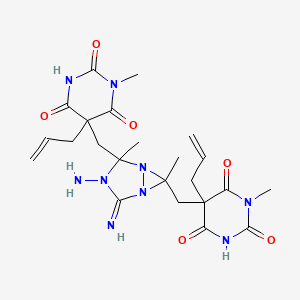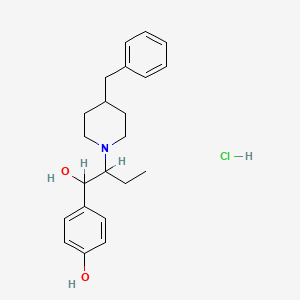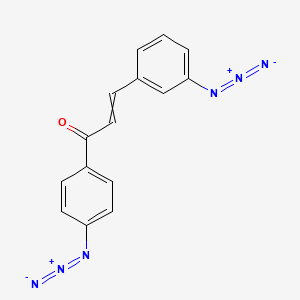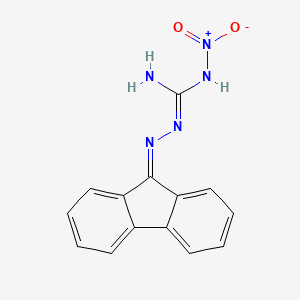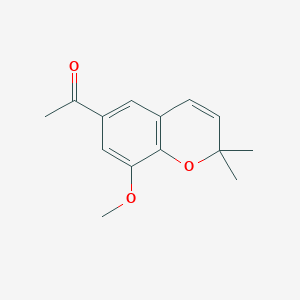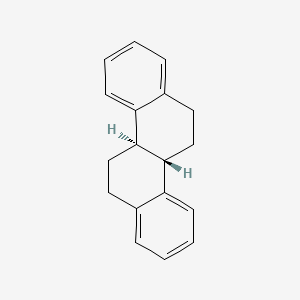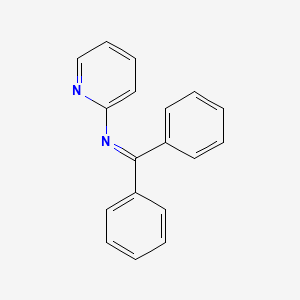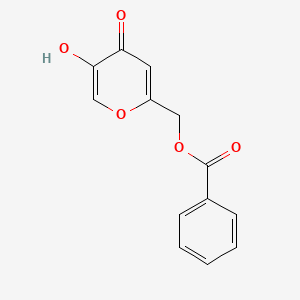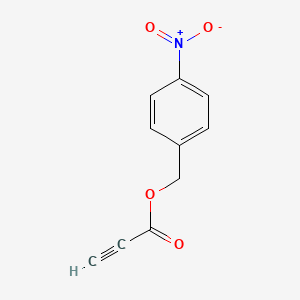
(4-Nitrophenyl)methyl prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl prop-2-ynoate is an organic compound with the molecular formula C10H7NO4. It is characterized by the presence of a nitrophenyl group attached to a methyl prop-2-ynoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl prop-2-ynoate typically involves the esterification of 4-nitrobenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)methyl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Addition: The alkyne moiety can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride).
Major Products
Reduction: 4-Aminophenylmethyl prop-2-ynoate.
Substitution: Corresponding amides or esters.
Addition: Dihalogenated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl prop-2-ynoate involves its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The alkyne moiety can undergo addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of specific catalysts and reagents that target the functional groups of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the alkyne moiety.
4-Nitrobenzyl alcohol: Similar in structure but lacks the ester and alkyne moieties.
4-Nitrobenzyl bromide: Similar in structure but contains a bromide group instead of the ester and alkyne moieties.
Uniqueness
(4-Nitrophenyl)methyl prop-2-ynoate is unique due to the presence of both a nitrophenyl group and an alkyne moiety. This combination of functional groups allows for a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
34846-03-2 |
|---|---|
Molekularformel |
C10H7NO4 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl prop-2-ynoate |
InChI |
InChI=1S/C10H7NO4/c1-2-10(12)15-7-8-3-5-9(6-4-8)11(13)14/h1,3-6H,7H2 |
InChI-Schlüssel |
SARACICUNSZHSR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
